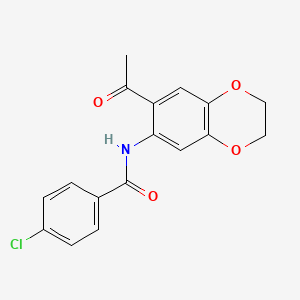
2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate, also known as Nabam, is a chemical compound used in the agricultural industry as a fungicide. Nabam has been widely used since the 1940s due to its effectiveness in controlling plant diseases caused by fungi.
Aplicaciones Científicas De Investigación
2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal pathogens, including Fusarium oxysporum, Botrytis cinerea, and Phytophthora infestans. 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate has also been studied for its potential use in the treatment of certain cancers, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate is not fully understood. However, it is believed that 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate acts by inhibiting the activity of certain enzymes involved in fungal cell wall synthesis. This results in the disruption of fungal cell growth and division, ultimately leading to the death of the fungus.
Biochemical and Physiological Effects
2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate has been shown to have low toxicity in mammals. However, it has been shown to have some toxic effects on aquatic organisms, such as fish and crustaceans. 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate has also been shown to have some potential for causing skin irritation and allergic reactions in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate in lab experiments is its effectiveness in controlling fungal infections. This makes it a valuable tool for researchers studying plant-pathogen interactions. However, 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate's potential toxicity to aquatic organisms and its potential for causing skin irritation and allergic reactions in humans make it important to handle with care in the laboratory.
Direcciones Futuras
Future research on 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate could focus on its potential use in the treatment of certain cancers. Additionally, there is a need for further research on the environmental effects of 2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate, particularly its impact on aquatic organisms. Finally, there is a need for the development of new, safer fungicides that can effectively control plant diseases without posing a risk to human health or the environment.
Métodos De Síntesis
2-(2,4-dibromophenoxy)ethyl 1-naphthylcarbamate can be synthesized through the reaction of 2,4-dibromophenol with ethylene oxide, followed by the reaction of the resulting compound with 1-naphthyl isocyanate. The product is then purified through recrystallization.
Propiedades
IUPAC Name |
2-(2,4-dibromophenoxy)ethyl N-naphthalen-1-ylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Br2NO3/c20-14-8-9-18(16(21)12-14)24-10-11-25-19(23)22-17-7-3-5-13-4-1-2-6-15(13)17/h1-9,12H,10-11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDMAUOVGYNRDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCCOC3=C(C=C(C=C3)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Br2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dibromophenoxy)ethyl N-naphthalen-1-ylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[ethyl(propyl)amino]-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4937032.png)
![N-[4-(dimethylamino)phenyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4937040.png)
![methyl 4-{[(2,5-dichlorophenyl)amino]carbonyl}-2-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4937048.png)

![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-{[(4-acetylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4937060.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-3,4-dimethoxybenzamide](/img/structure/B4937068.png)
![ethyl [5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4937075.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4937093.png)
![N-[3-(1H-indol-1-yl)propyl]-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4937104.png)

![8-[(5-bromo-2-thienyl)sulfonyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4937133.png)

![8-[2-(4-methoxyphenoxy)ethoxy]quinoline](/img/structure/B4937141.png)